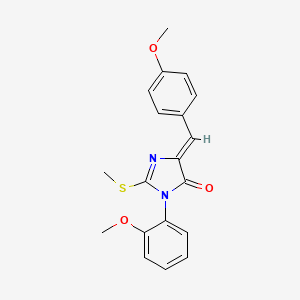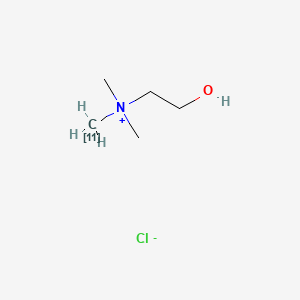
Choline chloride C-11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Choline chloride C-11 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of choline, a vital nutrient involved in various biological processes. The “C-11” designation refers to the carbon-11 isotope, a radioactive form of carbon used as a tracer in medical imaging. This compound is particularly significant in detecting and monitoring cancer, especially prostate cancer .
准备方法
Synthetic Routes and Reaction Conditions: Choline chloride C-11 is synthesized by radiolabeling choline with carbon-11. The process involves the methylation of dimethylethanolamine with carbon-11 labeled methyl iodide. The reaction typically occurs in a specialized synthesis module designed for handling radioactive materials. The reaction conditions include a controlled environment to ensure the safe handling of the radioactive isotope .
Industrial Production Methods: Industrial production of this compound involves the use of cyclotrons to produce carbon-11. The carbon-11 is then incorporated into choline through a series of chemical reactions. The entire process is conducted under stringent safety protocols to manage the radioactive nature of the compound .
化学反应分析
Types of Reactions: Choline chloride C-11 undergoes various chemical reactions, including:
Oxidation: Choline can be oxidized to form betaine.
Substitution: The hydroxyl group in choline can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Betaine is a major product formed from the oxidation of choline.
Substitution: Various substituted choline derivatives can be formed depending on the reagents used.
科学研究应用
Choline chloride C-11 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and chemical reactions.
Biology: Helps in understanding cellular processes and membrane synthesis.
Medicine: Primarily used in PET imaging to detect and monitor cancer, particularly prostate cancer. .
Industry: Utilized in the development of new imaging agents and diagnostic tools.
作用机制
Choline chloride C-11 works by being incorporated into phosphatidylcholine, a major component of cell membranes. Cancer cells, which have higher rates of cell membrane synthesis, take up more this compound compared to normal cells. This increased uptake allows for the visualization of tumors during PET imaging. The compound is phosphorylated by choline kinase into phosphorylcholine, which gets trapped inside the cell, making it an effective marker for cellular proliferation .
相似化合物的比较
Fluorine-18 Fluorodeoxyglucose (FDG): Another radiolabeled compound used in PET imaging.
Carbon-11 Methionine: Used in PET imaging for brain tumors and other cancers.
Comparison:
Choline chloride C-11 vs. Fluorine-18 Fluorodeoxyglucose: this compound is more effective in detecting prostate cancer recurrence due to its higher uptake in cancer cells.
This compound vs. Carbon-11 Methionine: Both compounds are used in cancer imaging, but this compound is preferred for prostate cancer due to its specific uptake in prostate cancer cells.
This compound stands out due to its specific uptake in cancer cells, making it a valuable tool in the early detection and monitoring of cancer.
属性
| Choline is incorporated into phosphatidylcholine which is a major membrane phospholipid in mammalian cells. The use of choline C11 is based on the knowledge that malignant tumors with increased cellular proliferation take up more choline when compared with normal cells for the formation of cellular membranes. The increased uptake of choline is explained by its use as a substrate in phospholipid synthesis in cell membranes, transmembrane signaling, and lipid and cholesterol transport and metabolism. | |
CAS 编号 |
87591-54-6 |
分子式 |
C5H14ClNO |
分子量 |
138.62 g/mol |
IUPAC 名称 |
2-hydroxyethyl-dimethyl-(111C)methylazanium;chloride |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1-1; |
InChI 键 |
SGMZJAMFUVOLNK-ULWFUOSBSA-M |
手性 SMILES |
C[N+](C)([11CH3])CCO.[Cl-] |
SMILES |
C[N+](C)(C)CCO.[Cl-] |
规范 SMILES |
C[N+](C)(C)CCO.[Cl-] |
| 87591-54-6 | |
溶解度 |
Soluble |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


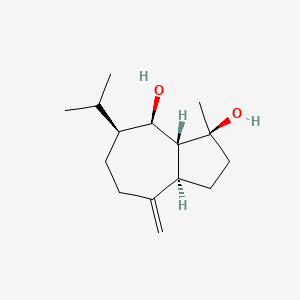
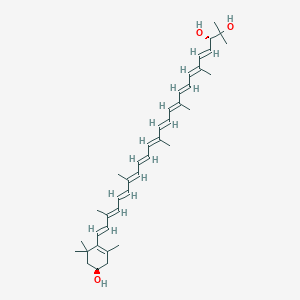
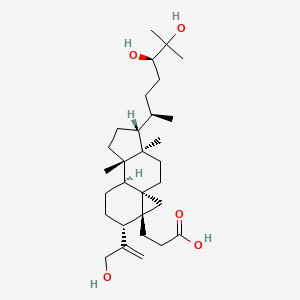
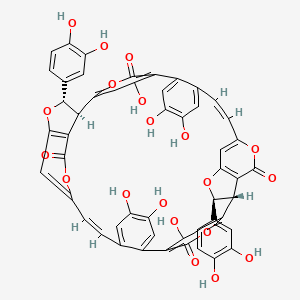
![(12R,15R,32S,33R)-4,5,6,14,20,21,22,25,26,27,38,39,40,43,44,55-hexadecahydroxy-2,10,13,16,31,34,46,53-octaoxaundecacyclo[46.7.1.03,8.012,33.015,32.018,23.024,29.036,41.042,51.045,50.049,54]hexapentaconta-1(55),3,5,7,18,20,22,24,26,28,36,38,40,42,44,48(56),49(54),50-octadecaene-9,17,30,35,47,52-hexone](/img/structure/B1255026.png)
![4-[[4-Cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl]benzoic acid methyl ester](/img/structure/B1255027.png)
![[1-(2-Benzofuranylmethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol](/img/structure/B1255028.png)
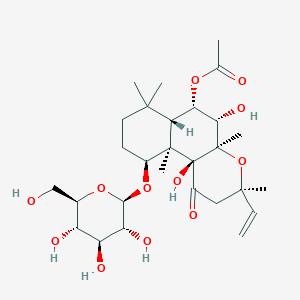
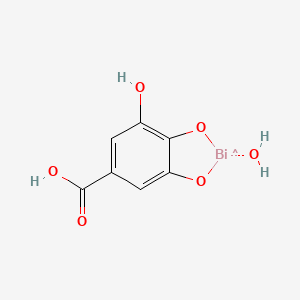
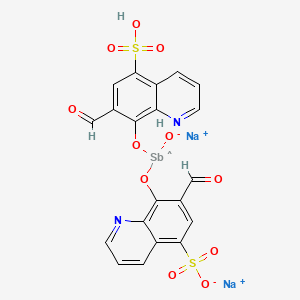
![N-[4-[[5-(3-butyl-4-oxo-1,2-dihydroquinazolin-2-yl)-2-methoxyphenyl]methoxy]phenyl]acetamide](/img/structure/B1255033.png)
![4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1255034.png)
![3-[8,13-Bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1255036.png)
